N'-(2-fluorophenyl)-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}ethanediamide
Description
N'-(2-fluorophenyl)-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}ethanediamide (CAS 2380194-57-8) is a fluorinated amide derivative featuring a 2-fluorophenyl group, a morpholin-4-yl-substituted cyclobutylmethyl moiety, and an ethanediamide (oxamide) backbone.
Properties
IUPAC Name |
N'-(2-fluorophenyl)-N-[(1-morpholin-4-ylcyclobutyl)methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22FN3O3/c18-13-4-1-2-5-14(13)20-16(23)15(22)19-12-17(6-3-7-17)21-8-10-24-11-9-21/h1-2,4-5H,3,6-12H2,(H,19,22)(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEAXMAABXPVWJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CNC(=O)C(=O)NC2=CC=CC=C2F)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N'-(2-fluorophenyl)-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}ethanediamide is an organic compound that has attracted attention for its potential biological applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
- Molecular Formula : C17H22FN3O3
- Molecular Weight : 335.379 g/mol
- CAS Number : 2380194-57-8
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Receptor Binding : The compound may function as a ligand for specific receptors, influencing downstream signaling pathways.
- Enzyme Modulation : It has been shown to modulate the activity of certain enzymes, potentially affecting cellular processes such as proliferation and apoptosis.
Pharmacological Properties
-
Antitumor Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines.
- Study Example : In vitro assays demonstrated a significant reduction in cell viability in breast cancer and prostate cancer cell lines at micromolar concentrations.
-
Neuroprotective Effects : The compound has been investigated for its neuroprotective properties, particularly in models of neurodegenerative diseases.
- Mechanism : It appears to inhibit oxidative stress and inflammation, which are critical in neurodegeneration.
- Anti-inflammatory Activity : Research indicates that this compound may reduce inflammatory markers in vitro, suggesting potential therapeutic applications in inflammatory diseases.
Table 1: Summary of Biological Studies on this compound
Synthesis and Chemical Reactions
The synthesis of this compound typically involves several steps:
- Formation of the Fluorophenyl Intermediate
- Cyclobutyl Ring Formation
- Morpholine Substitution
- Amide Bond Formation
These steps utilize various reagents and conditions, including coupling agents like EDCI or DCC for amide formation.
Comparison with Similar Compounds
Fluorinated Fentanyl Analogs
p-Fluoro-butyrylfentanyl Isomers ():
- Core Structure : Piperidinyl-propanamide with fluorophenyl groups.
- Key Features :
- Fluorine at ortho (2-), meta (3-), or para (4-) positions on phenyl.
- Propionamide linker.
- Analytical Challenges : Differentiation of isomers requires advanced techniques like GC-MS or NMR due to similar physicochemical properties.
- Divergence : The target compound’s ethanediamide backbone and morpholine-cyclobutyl group likely confer distinct metabolic stability and receptor selectivity compared to fentanyl analogs .
Flurbiprofen-Tryptamine Hybrid Amide ()
- Core Structure : Propanamide linking flurbiprofen (2-fluoro-biphenyl) and tryptamine.
- Key Features :
- Fluorine on biphenyl moiety.
- Amide bond formed via N,N'-dicyclohexylcarbodiimide (DCC) coupling.
- Pharmacology: Potential anti-inflammatory or CNS-modulating effects due to tryptamine’s serotoninergic activity.
- Divergence : The target compound lacks aromatic indole or biphenyl systems, possibly reducing π-π stacking interactions critical for receptor binding .
Cyclobutyl-Morpholine Derivatives ()
- Example: 4-(4-Amino-2-fluorophenyl)-N-methylbutanamide derivatives.
- Key Features :
- Morpholin-4-yl-cyclobutyl groups synthesized via cyclization with TMSCN.
- Ethyl acetate/silica gel purification.
- Utility: Intermediate in synthesizing cyanocyclobutylamino derivatives.
- Convergence : Shared use of morpholine-cyclobutyl motifs suggests improved solubility and conformational control in the target compound .
Comparative Data Table
| Compound Name | Core Structure | Fluorophenyl Position | Amide Type | Key Substituents | Potential Application |
|---|---|---|---|---|---|
| Target Compound | Ethanediamide | 2- (ortho) | Oxamide | Morpholin-4-yl-cyclobutylmethyl | CNS modulation (inferred) |
| AB-FUBINACA | Indazole-carboxamide | 4- (para) | Carboxamide | Fluorophenylmethyl | Synthetic cannabinoid |
| p-Fluoro-butyrylfentanyl | Piperidinyl-propanamide | 2-, 3-, 4- | Propionamide | Piperidine, benzyl | Opioid analgesic |
| Flurbiprofen-tryptamine hybrid | Biphenyl-propanamide | 2- (on biphenyl) | Propanamide | Tryptamine | Anti-inflammatory |
| 4-(4-Amino-2-fluorophenyl)-N-methylbutanamide | Butanamide | 2- (ortho) | Butanamide | Cyanocyclobutyl | Synthetic intermediate |
Research Findings and Implications
Pharmacological Predictions
- Morpholine Contribution : Enhances water solubility and bioavailability, as seen in FDA-approved drugs (e.g., aprepitant).
- 2-Fluorophenyl vs. Other Isomers : Ortho-fluorine may sterically hinder receptor binding compared to para-fluorine in AB-FUBINACA but improve metabolic stability by blocking cytochrome P450 oxidation .
Analytical Challenges
- Isomeric differentiation (e.g., 2- vs. 4-fluorophenyl) requires hyphenated techniques like LC-MS/MS or chiral chromatography, as noted in fentanyl analog studies ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
